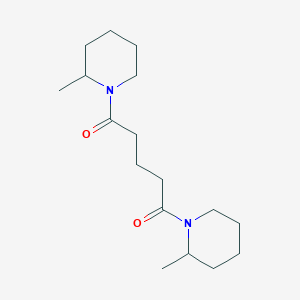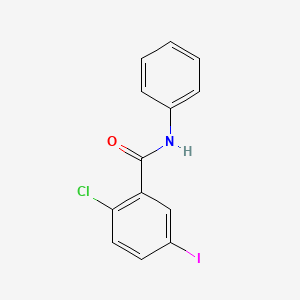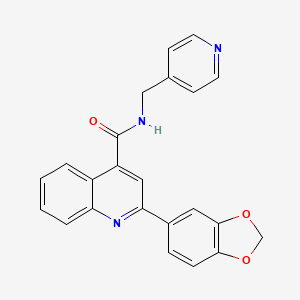![molecular formula C24H28N2O4S B10972692 3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10972692.png)
3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicyclo[222]octane framework, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[222]octane-2-carboxylic acid involves multiple steps, starting with the preparation of the thiophene ring and the bicyclo[222]octane framework The bicyclo[222]octane framework is typically constructed through a Diels-Alder reaction, which forms the bicyclic structure The final step involves the coupling of the thiophene ring with the bicyclo[22
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C24H28N2O4S |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
3-[[4-ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O4S/c1-3-17-13(2)31-23(20(17)22(28)25-16-7-5-4-6-8-16)26-21(27)18-14-9-11-15(12-10-14)19(18)24(29)30/h4-8,14-15,18-19H,3,9-12H2,1-2H3,(H,25,28)(H,26,27)(H,29,30) |
InChI-Schlüssel |
KZXSFHJRRITBNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2)NC(=O)C3C4CCC(C3C(=O)O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {[5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10972610.png)
![[4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10972613.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B10972620.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10972639.png)
![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10972650.png)


![N-(2-fluoro-4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10972671.png)

![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972678.png)
![4-methyl-3-(5-methylthiophen-3-yl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10972680.png)

![N-(3-cyanothiophen-2-yl)-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10972691.png)
